BenchChemオンラインストアへようこそ!

Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate

Regioselective imidazole protection Synthetic intermediate quality C4‑substituted imidazole building blocks

Ethyl 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butanoate (CAS 887276‑82‑6) is an N‑trityl‑protected imidazole building block bearing a four‑carbon butanoate ethyl ester side chain at the 4‑position. The trityl (triphenylmethyl) group selectively masks the N1 nitrogen, ensuring regiospecific functionalization at C4 [REFS‑1].

Molecular Formula C28H28N2O2
Molecular Weight 424.5 g/mol
CAS No. 887276-82-6
Cat. No. B3179834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1-trityl-1h-imidazol-4-yl)butanoate
CAS887276-82-6
Molecular FormulaC28H28N2O2
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H28N2O2/c1-2-32-27(31)20-12-19-26-21-30(22-29-26)28(23-13-6-3-7-14-23,24-15-8-4-9-16-24)25-17-10-5-11-18-25/h3-11,13-18,21-22H,2,12,19-20H2,1H3
InChIKeyZCJWUALROCNBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(1‑Trityl‑1H‑imidazol‑4‑yl)butanoate (CAS 887276‑82‑6): Procurement‑Grade Synthetic Intermediate for Histamine H3 Receptor Ligand Programs


Ethyl 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butanoate (CAS 887276‑82‑6) is an N‑trityl‑protected imidazole building block bearing a four‑carbon butanoate ethyl ester side chain at the 4‑position. The trityl (triphenylmethyl) group selectively masks the N1 nitrogen, ensuring regiospecific functionalization at C4 [REFS‑1]. This compound serves as a key late‑stage intermediate in the synthesis of histamine H3 receptor antagonists and dual H3/HMT inhibitors, where the butanoate linker length directly influences the pharmacological profile of the final ligands [REFS‑2]. Commercially supplied as an off‑white to yellow solid with HPLC purity reaching 97.87% and recommended storage at 2–8 °C, it is primarily procured by medicinal chemistry and drug discovery groups engaged in histamine receptor modulator development [REFS‑3].

Why In‑Class Imidazole‑Butanoate Analogs Cannot Be Interchanged with Ethyl 4‑(1‑Trityl‑1H‑imidazol‑4‑yl)butanoate


Imidazole‑based butanoate esters bearing different protecting groups, chain lengths, or regioisomeric attachments are not functionally interchangeable. The trityl group is not merely a steric shield; it enforces exclusive C4 regiochemistry that prevents the formation of N1‑substituted by‑products, which are difficult to separate and compromise downstream enantiomeric or diastereomeric purity [REFS‑1]. The four‑carbon butanoate linker occupies a distinct pharmacological space: studies on histamine H3 receptor ligands demonstrate that elongating the alkyl spacer from ethyl to butyl alters agonist potency from 3630% to 163% of histamine's intrinsic activity, while the propyl homolog occupies an intermediate activity band [REFS‑2]. Substituting the ethyl ester for the free carboxylic acid changes the hydrogen‑bond donor count (0 → 1) and rotatable bond number (10 → 8), which directly affects solubility in organic reaction media and compatibility with reduction or coupling steps [REFS‑3]. These structure‑dependent parameters make generic replacement without experimental verification a high‑risk procurement decision.

Quantitative Differentiation Evidence for Ethyl 4‑(1‑Trityl‑1H‑imidazol‑4‑yl)butanoate vs. Closest Structural Analogs


Regiochemical Fidelity: Trityl‑Directed C4 Selectivity vs. Unprotected Imidazole N1/N3 Mixtures

The trityl group at N1 sterically blocks electrophilic attack at the adjacent nitrogen, directing all subsequent alkylation or cross‑coupling exclusively to the C4 position. In contrast, unprotected imidazole under analogous alkylation conditions yields mixtures of N1‑ and N3‑substituted regioisomers. Ethyl 4‑(1H‑imidazol‑1‑yl)butanoate (CAS 72338‑57‑9), the N1 regioisomer, is a documented side product when synthesis is attempted without the trityl directing group [REFS‑1]. The patent literature explicitly teaches tritylation as the method to obtain C4‑substituted imidazole intermediates with unambiguous regiochemistry [REFS‑2].

Regioselective imidazole protection Synthetic intermediate quality C4‑substituted imidazole building blocks

Chain Length Differentiation: Butanoate (4C) Linker vs. Propanoate (3C) Pharmacological Impact

The number of methylene units between the imidazole ring and the ester terminus critically determines the potency of final H3 receptor ligands. In a systematic study of histaprodifen derivatives, elongation of the alkyl spacer from ethyl (2C) to butyl (4C) decreased H1‑receptor agonist potency from 3630% to 163% of histamine's intrinsic activity [REFS‑1]. In the H3 antagonist series, propyl (3C) and butyl (4C) linkers produce distinct pharmacological profiles: the propyl spacer yields optimal in vitro antagonist potency in ciproxifan‑type ligands, while the butyl spacer is preferred for achieving balanced dual H3/HMT inhibition [REFS‑2]. Ethyl 3‑(1‑trityl‑1H‑imidazol‑4‑yl)propanoate (CAS 199605‑23‑7), the direct 3C homolog, is commercially available but directs final ligands into a different efficacy band.

Alkyl spacer optimization Histamine H3 receptor SAR Imidazole linker length

Physicochemical Differentiation: Ethyl Ester vs. Free Carboxylic Acid Form

The target compound is the ethyl ester, which differs from its free acid analog 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butanoic acid (CAS 102676‑84‑6) in three key computed molecular descriptors: hydrogen bond donor count (HBD), rotatable bond count, and molecular weight [REFS‑1]. The ester carries zero HBDs, making it fully soluble in aprotic organic solvents and compatible with moisture‑sensitive reactions such as LiAlH₄ reduction and Grignard additions. The free acid (HBD = 1, predicted pKa = 4.49) requires pre‑activation or protection before similar transformations and may participate in unwanted acid‑base side reactions [REFS‑2]. Commercial purity specifications also differ: the ethyl ester is routinely supplied at ≥97% (HPLC) [REFS‑3], whereas the free acid is offered at ≥95% purity [REFS‑2].

Hydrogen bond donor count Rotatable bonds Synthetic intermediate solubility

Synthetic Step Economy: Trityl‑Protected Ester as a Multi‑Purpose Intermediate

The trityl‑protected ethyl ester serves as a branch point for divergent synthesis. In the established route to ciproxifan (a clinically studied H3 antagonist), the corresponding propanoate homolog is trityl‑protected and then reduced with LiAlH₄ to the primary alcohol in a single step [REFS‑1]. The butanoate ester in the target compound enables analogous reduction to 4‑(1‑trityl‑1H‑imidazol‑4‑yl)butan‑1‑ol, which can then be elaborated via Mitsunobu coupling or Williamson etherification. The trityl group remains stable under these reductive conditions and is removed only in the final acid‑mediated deprotection step. This orthogonal protection strategy is explicitly validated in the patent literature for imidazole‑4‑alkanoate intermediates [REFS‑2]. In the synthesis of ciproxifan analogs, the trityl‑protected intermediate route delivered a 40% overall yield at industrial scale without chromatographic purification [REFS‑3].

Orthogonal protecting group strategy LiAlH₄ reduction Imidazole C4 functionalization

Commercial Quality Benchmarking: HPLC Purity and Storage Specifications

Commercial suppliers of the target compound provide validated analytical specifications that can be directly compared with those of closest analogs. MSE Supplies reports HPLC purity of 97.87% with storage at 2–8 °C and appearance as an off‑white to yellow solid [REFS‑1]. Alfa Chemistry (via alfa‑chemistry.com) confirms purity of 97.87% and identical storage conditions [REFS‑2]. CymitQuimica lists 97% purity [REFS‑3]. MolCore specifies NLT 98% with ISO certification for pharmaceutical R&D and QC applications [REFS‑4]. In comparison, the free acid analog (CAS 102676‑84‑6) is offered at ≥95% purity [REFS‑5], and the C3 propanoate homolog (CAS 199605‑23‑7) is listed at 95%+ [REFS‑6].

Building block purity Procurement specifications Controlled storage conditions

Recommended Application Scenarios for Ethyl 4‑(1‑Trityl‑1H‑imidazol‑4‑yl)butanoate in Research and Industrial Procurement


Divergent Synthesis of Histamine H3 Receptor Antagonist Libraries with Varied Alkyl Spacers

Medicinal chemistry teams synthesizing compound libraries for histamine H3 receptor SAR studies should use this intermediate when the target chemotype requires a four‑carbon alkyl spacer between the imidazole head group and the terminal pharmacophore. The trityl‑protected ethyl ester enables reduction to the alcohol, oxidation to the aldehyde, or hydrolysis to the carboxylic acid — three distinct diversification points — without disturbing the imidazole protecting group [REFS‑1]. The butanoate linker length has been pharmacologically validated in the Govoni et al. (2006) study, where butyl‑chain H3R ligands achieved pKi values of 8.1–8.4 [REFS‑2].

Industrial‑Scale Preparation of C4‑Functionalized Imidazole Intermediates Without Chromatography

Process chemistry groups scaling up histamine receptor modulator syntheses benefit from the established precedent that trityl‑protected imidazole‑4‑alkanoate ester routes can deliver 40% overall yield without chromatographic purification, as demonstrated in the industrial synthesis of ciproxifan [REFS‑1]. The trityl group's steric bulk facilitates product precipitation from reaction mixtures, enabling isolation by simple filtration or extraction, which is critical for cost‑effective large‑scale manufacturing [REFS‑2].

Regiospecific C4‑Selective Imidazole Functionalization for Chiral Ligand Synthesis

When the downstream target incorporates a chiral center in the side chain (e.g., α‑substituted butanoate derivatives used in Tie2 kinase inhibitors) [REFS‑1], the unambiguous C4 regiochemistry enforced by the N1‑trityl group eliminates the risk of regioisomeric contamination that could co‑elute with the desired chiral product during preparative HPLC. The ethyl ester's zero hydrogen bond donor count ensures full compatibility with anhydrous asymmetric synthesis conditions (e.g., chiral auxiliaries, enantioselective hydrogenation) [REFS‑2].

Dual H3 Receptor/HMT Inhibitor Hybrid Compound Development

Research groups pursuing dual‑acting histamine H3 receptor antagonists with concomitant histamine Nτ‑methyltransferase (HMT) inhibitory activity should procure the butanoate intermediate specifically, as the four‑carbon linker has been shown to accommodate the steric and electronic requirements for simultaneous engagement of both targets, whereas shorter propyl linkers favor H3‑only activity [REFS‑1]. The trityl‑protected intermediate allows late‑stage diversification to fine‑tune the HMT/H3 potency ratio without altering the core imidazole‑linker scaffold [REFS‑2].

Quote Request

Request a Quote for Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.